molecular formula C13H9F3N2O B12911524 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone CAS No. 112816-06-5

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12911524
CAS No.: 112816-06-5
M. Wt: 266.22 g/mol
InChI Key: DXAUDTTZDASQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone is an organic compound that features a pyrimidine ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone typically involves the reaction of pyrimidine derivatives with trifluoromethyl-substituted benzaldehydes. One common method is the condensation reaction between 4-pyrimidinylacetic acid and 3-(trifluoromethyl)benzaldehyde under acidic conditions, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrimidin-4-yl)-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(Pyrimidin-4-yl)-1-(4-trifluoromethylphenyl)ethanone: Similar structure but with the trifluoromethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-(Pyrimidin-4-yl)-1-(3-(trifluoromethyl)phenyl)ethanone imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

CAS No.

112816-06-5

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

2-pyrimidin-4-yl-1-[3-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-3-1-2-9(6-10)12(19)7-11-4-5-17-8-18-11/h1-6,8H,7H2

InChI Key

DXAUDTTZDASQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.